2,6-Dichloronicotinic acid
Overview
Description
2,6-Dichloronicotinic acid is an organic compound with the molecular formula C6H3Cl2NO2. It is a derivative of nicotinic acid, where two chlorine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It is known to be an organic synthetic intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context of its use.
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceuticals , it may be involved in a variety of biochemical processes depending on the specific compounds it helps to produce.
Pharmacokinetics
Its physical and chemical properties such as melting point (140-143 °c), boiling point (3512±370 °C), and solubility in DMSO and Methanol may influence its pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloronicotinic acid. For instance, it should be stored in a dry, cool, and well-ventilated place . It is also recommended to avoid dust formation and ensure adequate ventilation during handling . These precautions suggest that environmental conditions such as humidity, temperature, and ventilation can impact the stability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
It is known that this compound can be used as a biological material or organic compound for life science-related research
Cellular Effects
It is known that this compound can be used in life science-related research
Molecular Mechanism
It is known that this compound can be used in life science-related research
Temporal Effects in Laboratory Settings
It is known that this compound can be used in life science-related research
Dosage Effects in Animal Models
It is known that this compound can be used in life science-related research
Metabolic Pathways
It is known that this compound can be used in life science-related research
Transport and Distribution
It is known that this compound can be used in life science-related research
Subcellular Localization
It is known that this compound can be used in life science-related research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloronicotinic acid typically involves the chlorination of nicotinic acid or its derivatives. One common method includes the reaction of 2,6-dichloropyridine with chlorosulfonyl isocyanate in tetrahydrofuran at low temperatures (0-5°C). The reaction mixture is then quenched with ice water, followed by extraction and concentration to obtain 2,6-dichloronicotinonitrile. This intermediate is further hydrolyzed using sulfuric acid and water under reflux conditions to yield this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves strict control of reaction conditions and the use of efficient extraction and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Oxidation Reactions: The compound can be oxidized to form different functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Reduction Products: Alcohols or amines.
Oxidation Products: Carboxylic acids or ketones
Scientific Research Applications
2,6-Dichloronicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals
Comparison with Similar Compounds
- 2,6-Dichloroisonicotinic acid
- 2,6-Dichloropyridine-3-carboxylic acid
- 2,6-Dichloro-4-methylpyridine-3-carboxylic acid
Comparison: 2,6-Dichloronicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2,6-dichloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPKQSSFYHPYMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357536 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38496-18-3 | |
Record name | 2,6-Dichloronicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,6-Dichloronicotinic acid considered a valuable building block in organic synthesis?
A: this compound's value stems from its two chlorine atoms, which can be selectively replaced in cross-coupling reactions. This allows for the regioselective introduction of various substituents, making it a highly versatile starting material for synthesizing diverse pyridine derivatives, including those found in natural products and pharmaceuticals. [, , ]
Q2: What is the significance of regioselective Suzuki coupling involving this compound?
A: Researchers have successfully demonstrated the regioselective Suzuki coupling of this compound with aryl boronic acids to synthesize 6-aryl-2-chloronicotinic acids. [, ] This regioselective control, achieved using common catalysts like Palladium tetrakis(triphenylphosphine) (Pd(PPh3)4) in aqueous dioxane, is crucial for efficiently synthesizing specific isomers of substituted nicotinic acids. [] This control over regioselectivity is essential for accessing desired isomers and avoiding the formation of unwanted byproducts.
Q3: How does the carboxylic acid group in this compound influence its reactivity in cross-coupling reactions?
A: The presence of the carboxylic acid group adjacent to the chlorine atoms in this compound can act as a directing group, influencing the regioselectivity of cross-coupling reactions. [] Studies have shown that depending on the reaction conditions and substrates used, either the 2- or 6-substituted nicotinic acids can be selectively obtained. [] This highlights the tunable nature of the carboxylic acid group in controlling the outcome of these reactions.
Q4: What are some notable applications of this compound derivatives in medicinal chemistry?
A: Derivatives of this compound have been explored in the synthesis of biologically relevant compounds. One prominent example is their use as a starting point for constructing the polyheterocyclic cores found in thiopeptide antibiotics, a class of natural products with significant therapeutic potential. [] This application highlights the versatility of this compound in accessing complex molecular architectures relevant to drug discovery.
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